N-(4-Methoxyphenyl)-9-pentofuranosyl-9H-purin-6-amine

Description

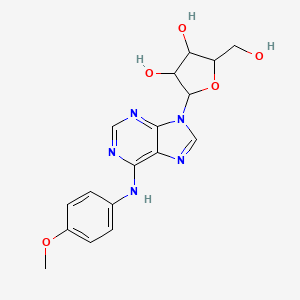

N-(4-Methoxyphenyl)-9-pentofuranosyl-9H-purin-6-amine is a purine derivative characterized by a pentofuranosyl sugar moiety at position 9 and an N-(4-methoxyphenyl) substituent at position 6. This compound is of interest due to its structural hybridity, combining nucleoside-like features with aromatic substitution, which may influence biological activity, solubility, and metabolic stability .

Properties

CAS No. |

29204-77-1 |

|---|---|

Molecular Formula |

C17H19N5O5 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

2-(hydroxymethyl)-5-[6-(4-methoxyanilino)purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C17H19N5O5/c1-26-10-4-2-9(3-5-10)21-15-12-16(19-7-18-15)22(8-20-12)17-14(25)13(24)11(6-23)27-17/h2-5,7-8,11,13-14,17,23-25H,6H2,1H3,(H,18,19,21) |

InChI Key |

DHSVZMSVSTXYCS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine,n-(4-methoxyphenyl)- can be achieved through a multi-step process. One common method involves the reaction of adenosine with 4-methoxyphenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of Adenosine,n-(4-methoxyphenyl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and purification systems such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Adenosine,n-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: The major product is often a carboxylic acid derivative.

Reduction: The major product is typically an alcohol derivative.

Substitution: The major product depends on the nucleophile used but can include various substituted phenyl derivatives.

Scientific Research Applications

Adenosine,n-(4-methoxyphenyl)- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Adenosine,n-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. It is known to bind to adenosine receptors, influencing various physiological processes. The compound can modulate the activity of enzymes and signaling molecules, leading to effects such as reduced inflammation and oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The target compound is compared to structurally related purine derivatives, focusing on substituents at positions 6 and 9, synthesis pathways, and physicochemical properties.

Table 1: Structural Comparison of Purine Derivatives

*Molecular formula estimated based on structural analogs in evidence.

Physicochemical and Structural Properties

- Hydrogen Bonding: The pentofuranosyl group in the target compound enables extensive hydrogen bonding, similar to 9-(2-deoxypentofuranosyl)-9H-purin-6-amine . The 4-methoxyphenyl group may participate in C–H···π interactions, as observed in N-(4-methoxyphenyl)piperazin-ium salts .

- Solubility : The sugar moiety enhances water solubility compared to 9-phenyl or 9-benzyl analogs, which are more hydrophobic .

- Crystal Packing : Aryl-substituted purines (e.g., 9-phenyl derivatives) often form stacked arrangements due to π-π interactions, while glycosylated derivatives adopt helical or layered structures .

Research Findings and Implications

- Synthetic Challenges: Glycosylation at position 9 requires precise protective group strategies, as seen in 2′-deoxy-2′-aminoadenosine synthesis .

- Metabolic Stability : Sugar moieties may improve resistance to enzymatic degradation compared to alkyl/aryl groups, as observed in nucleoside analogs .

Biological Activity

N-(4-Methoxyphenyl)-9-pentofuranosyl-9H-purin-6-amine, also known as 2-(4-methoxyphenyl)-9-pentofuranosyl-9H-purin-6-amine, is a purine nucleoside analog that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₇H₁₉N₅O₅

- Molecular Weight : 373.14 g/mol

- Canonical SMILES : COC1=CC=C(C=C1)C2=NC3=C(C(=N2)N)N=CN3C4(C(C(O4)CO)O)O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. Key mechanisms include:

- Receptor Interaction : The compound acts as an agonist at adenosine receptors, particularly A2A and A2B subtypes, influencing intracellular signaling pathways such as cyclic AMP accumulation.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways essential for cellular function.

- Anticancer Properties : Research indicates that this compound exhibits significant anticancer activity by inducing apoptosis in cancer cells, making it a candidate for further development in cancer therapies .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Apoptosis Induction : In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, with an effective concentration (EC50) as low as 2 nM in specific models .

- Xenograft Models : Efficacy was confirmed in mouse xenograft models, where treated subjects showed significant tumor regression compared to control groups .

Pharmacological Studies

A study on the pharmacological profile of this compound revealed its ability to modulate neurotransmitter release and influence vascular smooth muscle relaxation, suggesting potential applications in cardiovascular therapies.

Case Studies

-

Case Study on Cancer Cell Lines :

- Researchers treated human MX-1 breast cancer cell lines with varying concentrations of this compound.

- Results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.

-

In Vivo Efficacy :

- In a study involving mouse models with implanted tumors, administration of the compound led to a reduction in tumor size by approximately 50% over four weeks, showcasing its potential as an effective anticancer agent.

Summary of Research Findings

| Study Type | Findings |

|---|---|

| In Vitro Apoptosis Assays | Induced apoptosis with EC50 of 2 nM |

| Mouse Xenograft Models | Significant tumor regression observed |

| Receptor Binding Studies | Agonist activity at A2A and A2B adenosine receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.